molecular formula C22H24N4O B4555602 N-cyclohexyl-2-(pyridin-3-ylmethylamino)quinoline-4-carboxamide

N-cyclohexyl-2-(pyridin-3-ylmethylamino)quinoline-4-carboxamide

Cat. No.: B4555602
M. Wt: 360.5 g/mol
InChI Key: LHDNCRBFKVLZBS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(pyridin-3-ylmethylamino)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H24N4O and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclohexyl-2-[(3-pyridinylmethyl)amino]-4-quinolinecarboxamide is 360.19501140 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvent-free Synthesis of Ionic Liquids

A study by Fringuelli et al. (2004) introduced a solvent-free method for synthesizing beta-amino alcohols N-2'-pyridylmethyl substituted, using Lewis acid-catalyzed aminolysis of 1,2-epoxides. This method facilitated the creation of new classes of ionic liquids under environmentally friendly conditions, emphasizing the significance of sustainable chemical processes (Fringuelli et al., 2004).

Development of Pyrimido[4,5-b]quinoline Derivatives

Research by Hovsepyan et al. (2018) involved the synthesis of new pyrimido[4,5-b]quinoline derivatives through a three-component cyclocondensation. These compounds, of interest for biological screening, highlight the potential of quinoline derivatives in medicinal chemistry (Hovsepyan et al., 2018).

Exploring Anticonvulsant Activity

Stanton and Ackerman (1983) synthesized a series of tetracyclic indole derivatives, including cycloalkyl[4,5]pyrrolo[3,2,1-ij]quinolines, and tested them for anticonvulsant activity. This research underlines the therapeutic potential of quinoline derivatives in addressing neurological disorders (Stanton & Ackerman, 1983).

Synthesis of N-Pyridin-2-ylmethyl Substituted Compounds

Yang et al. (2017) synthesized compounds containing N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, demonstrating their ability to form coordinate bonds with metal ions. These findings suggest applications in targeted delivery of therapeutic agents to specific biological sites (Yang et al., 2017).

Catalysis and Sustainable Chemistry

Mastalir et al. (2016) presented an environmentally benign synthesis of quinolines and pyrimidines, catalyzed by manganese PNP pincer complexes. This method emphasizes the role of catalysis in achieving high atom efficiency and sustainable chemical synthesis (Mastalir et al., 2016).

Properties

IUPAC Name

N-cyclohexyl-2-(pyridin-3-ylmethylamino)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(25-17-8-2-1-3-9-17)19-13-21(24-15-16-7-6-12-23-14-16)26-20-11-5-4-10-18(19)20/h4-7,10-14,17H,1-3,8-9,15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDNCRBFKVLZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)NCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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